molecular formula C16H23NO3 B4413688 ethyl 6,6-dimethyl-4-oxo-3-propyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

ethyl 6,6-dimethyl-4-oxo-3-propyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

Cat. No. B4413688
M. Wt: 277.36 g/mol
InChI Key: UJRPGPQRQMPPGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 6,6-dimethyl-4-oxo-3-propyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate, also known as EPPTI, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EPPTI is a derivative of indole, a naturally occurring compound found in various plants and animals.

Mechanism of Action

Ethyl 6,6-dimethyl-4-oxo-3-propyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate exerts its therapeutic effects by modulating various signaling pathways in the body. It has been found to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in cognitive function. This compound also modulates the activity of various proteins involved in cell signaling pathways, including the PI3K/Akt/mTOR pathway, which regulates cell growth and survival.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects in the body. It has been shown to reduce oxidative stress and inflammation, which are implicated in the development of various diseases. This compound also modulates the levels of various neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine, which play crucial roles in mood regulation and cognitive function.

Advantages and Limitations for Lab Experiments

Ethyl 6,6-dimethyl-4-oxo-3-propyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize, and its effects can be easily measured using various biochemical and physiological assays. However, this compound also has some limitations. Its solubility in water is relatively low, which can make it challenging to administer in vivo. Additionally, its mechanism of action is not fully understood, which can make it challenging to optimize its therapeutic potential.

Future Directions

Ethyl 6,6-dimethyl-4-oxo-3-propyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate has several potential future directions for scientific research. One area of interest is the development of this compound derivatives with improved solubility and bioavailability. Another area of interest is the optimization of this compound's therapeutic potential for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, this compound's mechanism of action needs to be further elucidated to fully understand its therapeutic potential.

Scientific Research Applications

Ethyl 6,6-dimethyl-4-oxo-3-propyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate has shown promising results in various scientific research studies. It has been found to have potential therapeutic applications in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. It has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

ethyl 6,6-dimethyl-4-oxo-3-propyl-5,7-dihydro-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3/c1-5-7-10-13-11(8-16(3,4)9-12(13)18)17-14(10)15(19)20-6-2/h17H,5-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJRPGPQRQMPPGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(NC2=C1C(=O)CC(C2)(C)C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl 6,6-dimethyl-4-oxo-3-propyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
Reactant of Route 2
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ethyl 6,6-dimethyl-4-oxo-3-propyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
Reactant of Route 3
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ethyl 6,6-dimethyl-4-oxo-3-propyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
Reactant of Route 4
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ethyl 6,6-dimethyl-4-oxo-3-propyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
Reactant of Route 5
ethyl 6,6-dimethyl-4-oxo-3-propyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
Reactant of Route 6
ethyl 6,6-dimethyl-4-oxo-3-propyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

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